molecular formula C13H23NO B3114152 3-(1-Adamantylamino)propan-1-ol CAS No. 19984-59-9

3-(1-Adamantylamino)propan-1-ol

Cat. No.: B3114152
CAS No.: 19984-59-9
M. Wt: 209.33 g/mol
InChI Key: SSRIXWYBKABTAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(1-Adamantylamino)propan-1-ol typically involves the reaction of adamantylamine with a suitable propanol derivative. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(1-Adamantylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Adamantylamino)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Adamantylamino)propan-1-ol involves its interaction with specific molecular targets, often proteins or enzymes. The adamantane core provides rigidity and stability, allowing the compound to fit into specific binding sites. This interaction can modulate the activity of the target protein or enzyme, leading to various biological effects .

Comparison with Similar Compounds

3-(1-Adamantylamino)propan-1-ol can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its combination of the adamantane core with a propanol group, providing both stability and functional versatility .

Properties

IUPAC Name

3-(1-adamantylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-3-1-2-14-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14-15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRIXWYBKABTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239854
Record name 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19984-59-9
Record name 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19984-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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